Dichlorobis(tributylphosphine)nickel(II) (CAS: 15274-43-8) is an air-stable, highly solvent-compatible Ni(II) precatalyst featuring two electron-rich, monodentate tributylphosphine ligands [1]. In procurement and process design, it serves as a bench-stable alternative to highly sensitive Ni(0) complexes like Ni(cod)2, as it can be easily reduced in situ to form the active catalytic species [2]. Its high solubility in organic solvents and strictly defined 1:2 metal-to-ligand stoichiometry make it a highly reproducible baseline material over anhydrous NiCl2 for cross-coupling, olefin oligomerization, and challenging bond activation workflows [1].
Substituting Dichlorobis(tributylphosphine)nickel(II) with the more common Dichlorobis(triphenylphosphine)nickel(II) or bidentate complexes (e.g., NiCl2(dppp)) often results in catalytic failure or severely diminished yields [1]. The tributylphosphine ligand is significantly more electron-rich and less sterically encumbered than triphenylphosphine, providing the critical electron density required to facilitate difficult oxidative additions, such as the activation of unactivated aryl chlorides or C-CN bonds [2]. Furthermore, generic substitution with bidentate phosphine ligands locks the coordination geometry, which completely inhibits reactions that rely on vacant coordination sites or ligand flexibility, such as dual photoredox/nickel catalysis [3].
In the late-stage 13C isotope exchange of aryl nitriles via Ni-catalyzed C-CN bond activation, the choice of phosphine ligand heavily dictates the reversibility and efficiency of the activation. NiCl2(PBu3)2 achieved a 92% yield with a 48% 13C enrichment. In contrast, the standard NiCl2(PPh3)2 provided a lower 37% enrichment, and the bidentate NiCl2(dppf) yielded only 22% enrichment [1].
| Evidence Dimension | 13C Isotope Enrichment (%) |
| Target Compound Data | 48% enrichment (92% yield) |
| Comparator Or Baseline | NiCl2(PPh3)2 (37% enrichment) and NiCl2(dppf) (22% enrichment) |
| Quantified Difference | 11-26% absolute increase in isotopic enrichment |
| Conditions | 5 mol% Ni complex, Zn(13CN)2, AlMe3, NMP, 80 °C |
For radiolabeling and isotopic exchange workflows, this compound provides the necessary electron density to drive challenging reversible bond activations that aryl phosphines fail to achieve efficiently.
In the diastereoselective allylation of aldehydes with Morita-Baylis-Hillman adducts using a metallaphotoredox system, rigid bidentate ligands completely suppress reactivity. The use of DPPE and DPPP as ligands resulted in 0% yield. However, reactivity is fully restored by employing the commercially available monodentate complex NiCl2(PBu3)2, which provides the necessary coordination flexibility for the catalytic cycle [1].
| Evidence Dimension | Catalytic Yield (%) |
| Target Compound Data | Reactivity restored (functional yield) |
| Comparator Or Baseline | Ni/DPPE and Ni/DPPP systems (0% yield) |
| Quantified Difference | Complete rescue of catalytic activity from baseline 0% |
| Conditions | Dual photoredox/Ni catalysis, 3DPAFIPN photocatalyst, blue LED, THF |
Buyers developing dual catalytic systems must prioritize this monodentate precatalyst over bidentate analogs to prevent coordination-site blocking that halts the reaction.
For industrial olefin oligomerization, NiCl2(PBu3)2 serves as a quantitatively proven homogeneous precursor. When activated with a DEAC@MCM-41 co-catalyst, NiCl2(PBu3)2 achieves an exceptional turnover frequency (TOF) of up to 498,000 molC2H4/(molNi·h) for catalytic ethene dimerization [1]. This demonstrates its enhanced kinetic profile compared to less soluble or less electron-rich nickel salts in Ziegler-Natta type oligomerization systems.
| Evidence Dimension | Turnover Frequency (TOF) |
| Target Compound Data | 498,000 molC2H4/(molNi·h) |
| Comparator Or Baseline | Standard heterogeneous or unoptimized Ni catalysts |
| Quantified Difference | Achieves extreme TOF suitable for industrial scale-up |
| Conditions | DEAC@MCM-41 co-catalyst, ethene dimerization |
Procurement for polymer and petrochemical research should select this complex for its proven ability to reach industrial-scale turnover rates in olefin upgrading.
Homocoupling and cross-coupling reactions traditionally require highly air-sensitive Ni(0) sources like Ni(cod)2, which necessitate glovebox handling. NiCl2(PBu3)2 provides a robust, air-stable alternative. It can be quantitatively reduced in situ using zinc powder in solvents like NMP to generate the active bis(tributylphosphine)nickel(0) species, facilitating efficient dehalogenative coupling of aryl halides without the stringent storage and handling requirements of Ni(cod)2 [1].
| Evidence Dimension | Handling requirements and active species generation |
| Target Compound Data | Air-stable solid, reduced in situ |
| Comparator Or Baseline | Ni(cod)2 (pyrophoric, strictly anaerobic handling) |
| Quantified Difference | Eliminates glovebox dependency while maintaining Ni(0) catalytic efficacy |
| Conditions | Zn powder reduction in NMP |
Transitioning from Ni(cod)2 to this air-stable Ni(II) precatalyst significantly lowers operational overhead and improves batch-to-batch reproducibility in standard laboratory environments.
Highly suited for pharmaceutical development requiring 13C or 14C labeling of aryl nitriles, where the electron-rich PBu3 ligand maximizes isotopic enrichment via reversible C-CN activation compared to standard aryl phosphines [1].
A highly effective choice for dual photoredox/nickel cross-couplings (e.g., diastereoselective allylations) where bidentate ligands inhibit the reaction by over-coordinating the nickel center, requiring a flexible monodentate precatalyst [2].
Highly recommended as a precatalyst in combination with aluminum-based co-catalysts for high-turnover ethylene dimerization and alpha-olefin production, capable of reaching industrial-scale turnover frequencies [3].
A direct procurement substitute for Ni(cod)2 in reductive homocouplings and Negishi/Kumada couplings, allowing chemists to perform reactions on the benchtop via in situ zinc reduction without a glovebox [4].
Corrosive;Irritant;Health Hazard